OSIP-486823

Vue d'ensemble

Description

Il a été démontré qu'il provoquait une inhibition de la croissance, une arrestation mitotique et des anomalies de la polymérisation des microtubules dans diverses lignées de cellules cancéreuses, notamment les cellules de gliome et de cancer de la prostate . CP248 est un nouvel agent actif sur les microtubules qui peut être utile dans le traitement du glioblastome et éventuellement d'autres types de cancer en raison de ses effets doubles sur la protéine kinase G et les microtubules .

Méthodes De Préparation

Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité

Analyse Des Réactions Chimiques

CP248 subit diverses réactions chimiques, notamment :

Oxydation : CP248 peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels sur CP248.

Substitution : CP248 peut subir des réactions de substitution où des groupes spécifiques sur la molécule sont remplacés par d'autres groupes fonctionnels.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium et les réactifs de substitution comme les halogénoalcanes. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

4. Applications de recherche scientifique

CP248 a plusieurs applications de recherche scientifique, notamment :

Chimie : CP248 est utilisé comme composé modèle pour étudier les effets de la polymérisation et de la dépolymérisation des microtubules.

Biologie : CP248 est utilisé pour étudier les mécanismes d'inhibition de la croissance cellulaire et d'apoptose dans les lignées de cellules cancéreuses.

Médecine : CP248 a des applications thérapeutiques potentielles dans le traitement du glioblastome et du cancer de la prostate en raison de ses effets doubles sur la protéine kinase G et les microtubules

Industrie : CP248 peut être utilisé dans le développement de nouveaux médicaments et traitements anticancéreux.

5. Mécanisme d'action

CP248 exerce ses effets par deux mécanismes principaux :

Polymérisation des microtubules : CP248 stabilise les microtubules à faibles concentrations et les dépolymérise à des concentrations plus élevées.

Activation de la protéine kinase G : CP248 active la protéine kinase G, ce qui entraîne une augmentation des niveaux de monophosphate de guanosine cyclique et une inhibition de la croissance et une apoptose subséquentes dans les cellules cancéreuses.

Applications De Recherche Scientifique

Chemical Structure and Mechanism of Action

OSIP-486823 is a synthetic compound structurally related to other anticancer agents. Its mechanism of action primarily involves the inhibition of specific signaling pathways that are crucial for cancer cell proliferation and survival. Research indicates that this compound may modulate pathways associated with apoptosis and cell cycle regulation, making it a candidate for cancer treatment .

Inhibition of Tumor Growth

This compound has shown promise in preclinical studies for its ability to inhibit tumor growth in various cancer models. The compound has been tested against several cancer cell lines, demonstrating cytotoxic effects and reduced cell viability. For instance, studies have reported significant reductions in tumor size in xenograft models treated with this compound compared to control groups .

Mechanistic Studies

Mechanistic studies have elucidated that this compound induces apoptosis through the activation of caspases and the modulation of Bcl-2 family proteins. These findings suggest that this compound may trigger programmed cell death in cancer cells, providing a pathway for therapeutic intervention .

Case Study 1: Colorectal Cancer

A study conducted on colorectal cancer models demonstrated that this compound effectively inhibited tumor growth and metastasis. The compound was administered in combination with standard chemotherapy, resulting in enhanced antitumor activity compared to chemotherapy alone. This combination approach suggests a potential for this compound as an adjunct therapy in colorectal cancer treatment .

Case Study 2: Breast Cancer

In another study focusing on breast cancer, this compound was evaluated for its effects on hormone receptor-positive breast cancer cells. The results indicated that the compound not only inhibited cell proliferation but also sensitized resistant cells to endocrine therapies. This finding highlights the potential role of this compound in overcoming treatment resistance in breast cancer patients .

Potential Beyond Oncology

While the primary focus has been on its anticancer properties, preliminary research suggests that this compound may have applications in other areas such as:

- Neurodegenerative Diseases : Investigations into the neuroprotective effects of this compound indicate potential benefits in diseases characterized by neuronal apoptosis.

- Inflammatory Disorders : The compound's ability to modulate inflammatory pathways may offer therapeutic avenues for conditions such as rheumatoid arthritis.

Mécanisme D'action

CP248 exerts its effects through two primary mechanisms:

Microtubule Polymerization: CP248 stabilizes microtubules at low concentrations and depolymerizes them at higher concentrations.

Protein Kinase G Activation: CP248 activates protein kinase G, leading to increased levels of cyclic guanosine monophosphate and subsequent growth inhibition and apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

CP248 est similaire à d'autres dérivés de l'exisulinde, tels que CP461. Les deux composés présentent des similitudes structurelles et il a été démontré qu'ils provoquent une inhibition de la croissance et une apoptose dans les lignées de cellules cancéreuses . CP248 est unique en ce qu'il provoque une arrestation mitotique marquée et des anomalies de la polymérisation des microtubules, ce qui en fait un candidat prometteur pour le traitement du glioblastome et d'autres cancers .

Des composés similaires comprennent :

Activité Biologique

OSIP-486823, a compound derived from the selective apoptotic antineoplastic drug OSI-461, has been studied for its biological activity, particularly in the context of cancer treatment. This article synthesizes findings from various sources to elucidate the mechanisms, effects, and potential applications of this compound.

This compound operates primarily through the inhibition of cyclic GMP phosphodiesterases (PDEs), leading to an increase in cyclic GMP (cGMP) levels. This increase activates cGMP-dependent protein kinase G (PKG), which plays a crucial role in inducing apoptosis in neoplastic cells. The compound disrupts microtubule polymerization, affecting mitotic spindle function and resulting in cell cycle arrest during mitosis .

Biological Effects

The biological effects of this compound can be summarized as follows:

- Induction of Apoptosis : By inhibiting PDEs, this compound increases cGMP levels, promoting apoptosis in tumor cells without significantly affecting normal differentiated cells .

- Cell Cycle Arrest : The compound has been shown to arrest cancer cells in the M phase of the cell cycle, leading to depolymerization of microtubules and inhibition of spindle formation .

- Inhibition of Tumor Growth : In vitro studies indicate that this compound exhibits potent anti-proliferative effects against various cancer cell lines, including glioma and other solid tumors .

Research Findings and Case Studies

Several studies have explored the pharmacological properties and therapeutic potential of this compound:

- Pharmacokinetics : A dose-ranging study evaluated the pharmacokinetics of OSI-461 (the parent compound) and its analogs. It was found that the compound is metabolized by cytochrome P450 enzymes, with potential implications for drug-drug interactions .

- In Vitro Efficacy : Research demonstrated that this compound effectively inhibits cell growth in glioma cells at concentrations as low as 1 µM. The compound's ability to induce apoptosis was confirmed through assays measuring caspase activation .

- Microtubule Disruption : this compound has been shown to disrupt microtubule dynamics in human glioma cells, which is critical for its mechanism of action. This disruption leads to increased rates of cell death in tumor populations .

Data Summary

The following table summarizes key findings from various studies on this compound:

Propriétés

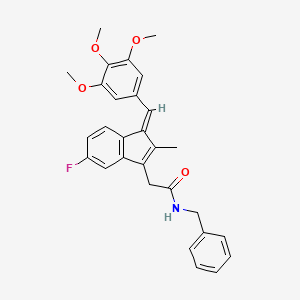

IUPAC Name |

N-benzyl-2-[(3Z)-6-fluoro-2-methyl-3-[(3,4,5-trimethoxyphenyl)methylidene]inden-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28FNO4/c1-18-23(12-20-13-26(33-2)29(35-4)27(14-20)34-3)22-11-10-21(30)15-25(22)24(18)16-28(32)31-17-19-8-6-5-7-9-19/h5-15H,16-17H2,1-4H3,(H,31,32)/b23-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KATLSKIJHJJAEB-FMCGGJTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C1=CC3=CC(=C(C(=C3)OC)OC)OC)C=CC(=C2)F)CC(=O)NCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1=C(C2=C(/C1=C\C3=CC(=C(C(=C3)OC)OC)OC)C=CC(=C2)F)CC(=O)NCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.